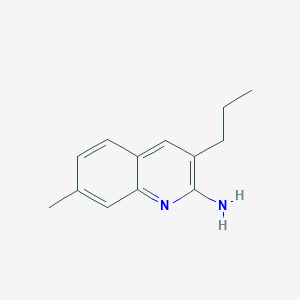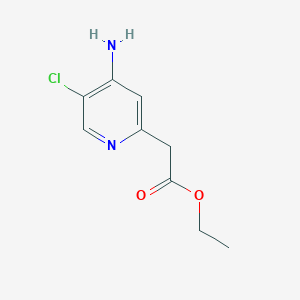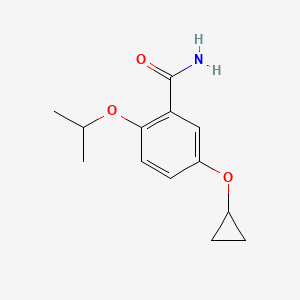![molecular formula C7H7BrN4 B14855408 1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine CAS No. 944903-12-2](/img/structure/B14855408.png)
1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-A]pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This method promotes C–C bond cleavage and cyclization to form the imidazo[1,2-A]pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaN3, KCN
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding imidazo[1,2-A]pyrimidine N-oxide, while substitution reactions could introduce various functional groups at the bromine position.
Aplicaciones Científicas De Investigación
1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
6-Bromoimidazo[1,2-A]pyridine: This compound shares a similar core structure but lacks the methanamine group.
Imidazo[1,2-A]pyridine: A simpler structure without the bromine atom.
N-(Pyridin-2-yl)amides: These compounds have similar pharmacophores and are used in medicinal chemistry.
Uniqueness: 1-(6-Bromoimidazo[1,2-A]pyrimidin-2-YL)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which can significantly influence its reactivity and biological activity
Propiedades
Número CAS |
944903-12-2 |
|---|---|
Fórmula molecular |
C7H7BrN4 |
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
(6-bromoimidazo[1,2-a]pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-5-2-10-7-11-6(1-9)4-12(7)3-5/h2-4H,1,9H2 |
Clave InChI |
TZJRGDRXJWNPSY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=NC(=CN21)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)



